![molecular formula C9H10ClNO4S B1362628 N-[(4-chlorophenyl)sulfonyl]-N-methylglycine CAS No. 59724-83-3](/img/structure/B1362628.png)

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine

Overview

Description

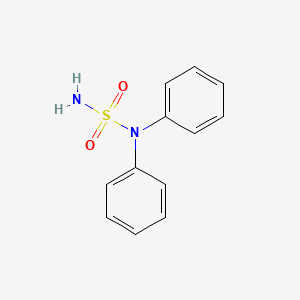

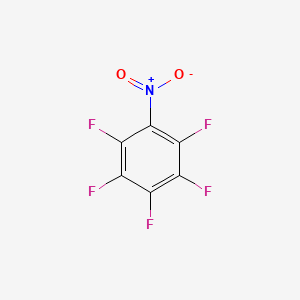

“N-[(4-Chlorophenyl)sulfonyl]-β-alanine” is a chemical compound with the empirical formula C9H10ClNO4S and a molecular weight of 263.70 . It’s used in peptide synthesis . The structure of this compound can be represented by the SMILES string OC(=O)CCNS(=O)(=O)c1ccc(Cl)cc1 .

Molecular Structure Analysis

The InChI string for this compound is1S/C9H10ClNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a sulfonyl group attached to a 4-chlorophenyl group and a β-alanine group. Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.70 . Its properties make it suitable for applications in peptide synthesis .Scientific Research Applications

Enantioselective Inclusion

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine has been studied for its enantioselective inclusion properties. In research conducted by Akazome et al. (2000), crystalline (R)-phenylglycyl-(R)-phenylglycine, which includes a structure similar to this compound, was shown to include methyl phenyl sulfoxides and benzyl methyl sulfoxides with high enantioselectivity. This research highlights the potential application in stereoselective chemical processes (Akazome et al., 2000).

Antiviral Activity

The compound's derivatives have been explored for antiviral applications. Chen et al. (2010) synthesized derivatives of this compound, which showed potential anti-tobacco mosaic virus activity. This indicates its relevance in the development of new antiviral agents (Chen et al., 2010).

Crystal and Molecular Structure

Understanding the crystal and molecular structure of similar sulfone compounds has been a subject of interest. Adamovich et al. (2017) studied the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, providing insights into the structural properties and interactions of these types of compounds (Adamovich et al., 2017).

Catalytic Applications

In the field of catalysis, research has been conducted on the use of similar compounds in copper-catalyzed cross-coupling reactions. Deng et al. (2005) developed a catalyst system involving N-methylglycine for the N-arylation of sulfonamides, indicating the compound's potential use in facilitating chemical reactions (Deng et al., 2005).

properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPZWSENGXSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1362563.png)